molecular formula C27H31N5O7S B000569 Bosentan CAS No. 157212-55-0

Bosentan

Cat. No. B000569
M. Wt: 569.6 g/mol
InChI Key: SXTRWVVIEPWAKM-UHFFFAOYSA-N
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Patent
US09139537B2

Procedure details

To the pure ammonium salt of Bosentan (60 gm), dichloromethane (180 ml) and water (180 ml) were added and the pH of the reaction mixture was adjusted to 5 to 6 using concentrated hydrochloric acid. The reaction mixture was stirred for 30 minutes. The dichloromethane layer was separated and it was washed with water (180 ml). The dichloromethane layer was subjected to evaporation under reduced pressure to obtain syrup. To this syrup, ethanol (120 ml) was added and the mixture was heated to 55° C. to 60° C. to obtain clear solution. Water (120 ml) was slowly added to the clear solution and was stirred for 30 minutes at 55° C. to 60° C. The reaction mixture was cooled to 25° C. to 30° C. and the mixture was stirred for 30 to 45 minutes at 25° C. to 30° C. The solid obtained was filtered and was dried at 40° C. for 2 to 4 hours, to yield Bosentan monohydrate (60 gm).
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][C:15]2[C:16]([O:31][C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][C:37]=3[O:38][CH3:39])=[C:17]([O:27][CH2:28][CH2:29][OH:30])[N:18]=[C:19]([C:21]3[N:22]=[CH:23][CH:24]=[CH:25][N:26]=3)[N:20]=2)(=[O:13])=[O:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3].ClCCl.Cl>O.C(O)C>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[N:22]=[CH:23][CH:24]=[CH:25][N:26]=3)[N:18]=[C:17]([O:27][CH2:28][CH2:29][OH:30])[C:16]=2[O:31][C:32]2[C:37]([O:38][CH3:39])=[CH:36][CH:35]=[CH:34][CH:33]=2)(=[O:12])=[O:13])=[CH:9][CH:10]=1)([CH3:1])[CH3:3].[OH2:12] |f:5.6|

Inputs

Step One
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC
Name
Quantity
180 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
WASH
Type
WASH
Details
it was washed with water (180 ml)
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was subjected to evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain syrup
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 55° C. to 60° C.
CUSTOM
Type
CUSTOM
Details
to obtain clear solution
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at 55° C. to 60° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C. to 30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 to 45 minutes at 25° C. to 30° C
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
was dried at 40° C. for 2 to 4 hours
Duration
3 (± 1) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 193.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.